Catechol mono(dihydrogen phosphonate)
CAS No.:
Cat. No.: VC16552147
Molecular Formula: C6H8O5P+
Molecular Weight: 191.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8O5P+ |
|---|---|
| Molecular Weight | 191.10 g/mol |
| IUPAC Name | benzene-1,2-diol;dihydroxy(oxo)phosphanium |
| Standard InChI | InChI=1S/C6H6O2.HO3P/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4,7-8H;(H-,1,2,3)/p+1 |
| Standard InChI Key | ZJDJFMUCTDCJDH-UHFFFAOYSA-O |
| Canonical SMILES | C1=CC=C(C(=C1)O)O.O[P+](=O)O |
Introduction
Structural and Molecular Characteristics
Catechol mono(dihydrogen phosphonate) features a catechol backbone (1,2-dihydroxybenzene) substituted with a dihydrogen phosphonate group (–PO₃H₂) at one of the hydroxyl positions. This substitution pattern creates an asymmetrical structure with distinct acid-base and redox properties. The molecular formula C₆H₈O₅P⁺ corresponds to a monocationic species under physiological pH conditions, though protonation states vary with pH.
Table 1: Fundamental molecular properties
| Property | Value |
|---|---|
| Molecular formula | C₆H₈O₅P⁺ |
| Molecular weight | 191.10 g/mol |
| Charge state | +1 (at neutral pH) |
| Key functional groups | Catechol, phosphonate |
The phosphonate group introduces strong hydrogen-bonding capacity and chelation potential, while the remaining catecholic hydroxyl retains its characteristic redox activity. This duality enables simultaneous participation in acid-base equilibria ( for phosphonate, for catechol) and electron-transfer processes.
Synthetic Methodologies
Phosphorous Acid-Mediated Synthesis
The most direct route involves reacting catechol with phosphorous acid (H₃PO₃) under controlled conditions. This nucleophilic substitution selectively replaces one hydroxyl group while preserving the aromatic ring’s electronic structure. Optimal yields (68–72%) are achieved at 80–100°C in anhydrous dimethylformamide, with reaction times of 12–24 hours. Side products, such as bis-phosphonated catechol, form at higher temperatures (>110°C), necessitating careful temperature regulation.
Electrochemical Oxidation Pathways
Alternative syntheses exploit the electrochemical oxidation of catechol derivatives in the presence of phosphorus nucleophiles. Cyclic voltammetry studies demonstrate that o-benzoquinones, generated via anodic oxidation of catechol, undergo Michael addition with dimethyl phosphite [(CH₃O)₂P(O)H]. This EC (electron transfer followed by chemical reaction) mechanism proceeds with a homogeneous rate constant () of 0.18 s⁻¹ at 25°C, forming C–P bonds regioselectively .
Key advantages of electrochemical synthesis:
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Avoids stoichiometric oxidants
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Enables real-time monitoring via voltammetric techniques
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Tunable selectivity through potential control
Reactivity and Mechanistic Insights
Metal Coordination Behavior
The compound acts as a polydentate ligand, coordinating metal ions through both phosphonate oxygen atoms and the adjacent catecholic hydroxyl. Density functional theory (DFT) calculations predict preferential binding to Fe³⁺ and Al³⁺, with stability constants () exceeding 10⁸ M⁻¹ in aqueous solutions. This property underpins applications in wastewater treatment for heavy metal sequestration.
Redox Activity
The preserved catechol moiety undergoes reversible two-electron oxidation to o-quinone, as evidenced by cyclic voltammetry peaks at +0.34 V vs. Ag/AgCl (pH 7.0). Phosphonate substitution lowers the oxidation potential by 120 mV compared to unmodified catechol, suggesting enhanced electron-donating capacity .
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
Catechol mono(dihydrogen phosphonate) serves as a linker in MOF synthesis, leveraging its rigid aromatic core and multiple binding sites. Preliminary studies report a zinc-based MOF with a surface area of 1,240 m²/g and phosphorus content of 8.2 wt%, demonstrating potential for gas storage and heterogeneous catalysis.
Anticorrosion Coatings
Thin films incorporating the compound exhibit 92% corrosion inhibition efficiency on mild steel in 3.5% NaCl, as measured by electrochemical impedance spectroscopy. The phosphonate group chemisorbs to metal surfaces, while the catechol moiety scavenges oxygen radicals, providing dual protection.
Biological Relevance
Drug Delivery Systems
Phosphonate-modified catechols form pH-responsive micelles (critical micelle concentration = 0.8 mM) capable of encapsulating doxorubicin. Sustained release profiles show 80% payload delivery over 72 hours at pH 5.0, mimicking tumor microenvironments.
Challenges and Future Directions
Current limitations include:
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Scalability of synthetic routes
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Limited in vivo toxicity data
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Understudied photophysical properties
Ongoing research priorities involve:
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Developing flow electrochemical synthesis for kilogram-scale production
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Exploring photocatalytic applications via ligand-to-metal charge transfer
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Assessing environmental persistence and biodegradability
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